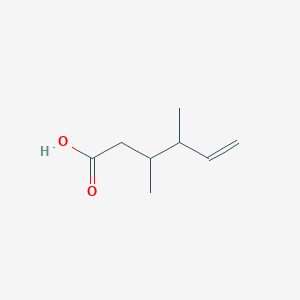
3,4-Dimethylhex-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a double bond and two methyl groups attached to a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4-dimethylpent-1-ene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the transformation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the desired reactions under milder conditions, reducing the need for harsh reagents and minimizing by-products.
化学反応の分析
Types of Reactions: 3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted alkenes.
科学的研究の応用
3,4-Dimethylhex-5-enoic acid finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dimethylhex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, leading to various biological effects.
類似化合物との比較
- 3,3-Dimethylhex-5-enoic acid
- 4,4-Dimethylhex-5-enoic acid
- 3,4-Dimethylpent-2-enoic acid
Comparison: 3,4-Dimethylhex-5-enoic acid is unique due to the specific positioning of its methyl groups and double bond, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
3,4-dimethylhex-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10) |
InChIキー |
HSWOCYGJDGZZIZ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



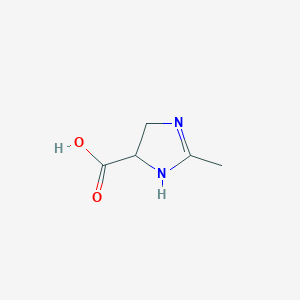

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)

![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
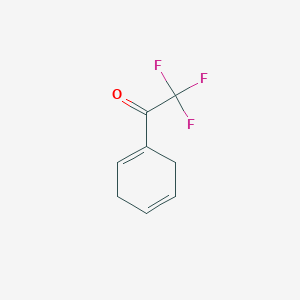
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
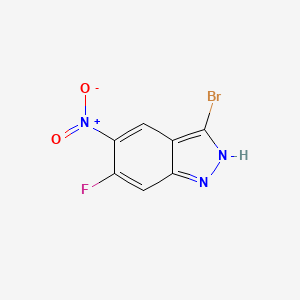

![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)

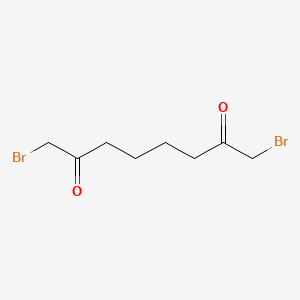
![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
